molecular formula C18H16O8 B1665599 Arcapillin CAS No. 83162-82-7

Arcapillin

Cat. No.: B1665599
CAS No.: 83162-82-7
M. Wt: 360.3 g/mol
InChI Key: IZWKTABKAJGBFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Arcapillin can be synthesized through various chemical reactions involving the flavone backbone. One common method involves the methylation of hydroxyflavones using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction typically requires a solvent like dimethylformamide and a base such as potassium carbonate to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Artemisia capillaris using solvents like methanol or ethanol. The plant material is subjected to repeated column chromatography to isolate this compound along with other flavonoids . The purified compound is then crystallized to achieve high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Arcapillin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydroflavones.

    Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of quinones and other oxidized flavonoids.

    Reduction: Formation of dihydroflavones.

    Substitution: Formation of substituted flavonoids with different functional groups.

Scientific Research Applications

Arcapillin has a wide range of scientific research applications:

Mechanism of Action

Arcapillin exerts its effects primarily through the inhibition of α-glucosidase and protein tyrosine phosphatase 1B. By inhibiting α-glucosidase, this compound reduces the breakdown of carbohydrates into glucose, thereby lowering blood glucose levels . Inhibition of protein tyrosine phosphatase 1B enhances insulin signaling, improving glucose uptake and metabolism . These mechanisms make this compound a promising compound for managing diabetes and related conditions.

Comparison with Similar Compounds

    Quercetin: Another flavonoid with antioxidant and enzyme inhibitory properties.

    Isorhamnetin: Similar in structure to arcapillin, with additional methylation.

    Scopoletin: A coumarin compound with similar enzyme inhibitory activities.

Uniqueness of this compound: this compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its potent inhibitory effects on α-glucosidase and protein tyrosine phosphatase 1B . This structural uniqueness enhances its potential as a therapeutic agent compared to other flavonoids.

Properties

IUPAC Name

2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWKTABKAJGBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003170
Record name 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83162-82-7
Record name Arcapillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83162-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arcapillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083162827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCAPILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53LT52TKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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